molecular formula C24H24N2O3 B12007138 N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

Cat. No.: B12007138
M. Wt: 388.5 g/mol
InChI Key: XGXHPAXNKNAUSN-PCLIKHOPSA-N
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Description

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide is a complex organic compound with a unique structure that includes both ethoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide typically involves a multi-step process. One common method includes the condensation reaction between 2-ethoxybenzaldehyde and 4-[(4-methylphenyl)methoxy]aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-methylphenyl)-: Shares structural similarities but lacks the ethoxy group.

    4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline: Contains methoxy groups but differs in the overall structure.

Uniqueness

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C24H24N2O3/c1-3-28-23-7-5-4-6-21(23)16-25-26-24(27)20-12-14-22(15-13-20)29-17-19-10-8-18(2)9-11-19/h4-16H,3,17H2,1-2H3,(H,26,27)/b25-16+

InChI Key

XGXHPAXNKNAUSN-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Origin of Product

United States

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